(2-Methylpropyl)(pent-1-yn-3-yl)amine
Description
(2-Methylpropyl)(pent-1-yn-3-yl)amine is a branched aliphatic amine featuring a 2-methylpropyl (isobutyl) group and a pent-1-yn-3-yl substituent. The compound combines an amine functional group with an alkyne moiety, which confers unique reactivity and physicochemical properties.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-(2-methylpropyl)pent-1-yn-3-amine |
InChI |
InChI=1S/C9H17N/c1-5-9(6-2)10-7-8(3)4/h1,8-10H,6-7H2,2-4H3 |
InChI Key |
IZJPCMKOYBDWER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)(pent-1-yn-3-yl)amine typically involves the reaction of 2-methylpropylamine with pent-1-yn-3-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of (2-Methylpropyl)(pent-1-yn-3-yl)amine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)(pent-1-yn-3-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions include oximes, nitriles, saturated amines, and various substituted derivatives .
Scientific Research Applications
(2-Methylpropyl)(pent-1-yn-3-yl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)(pent-1-yn-3-yl)amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as monoamine oxidase (MAO), which plays a role in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, thereby exerting neuroprotective effects . The compound may also interact with other molecular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
The following analysis compares (2-Methylpropyl)(pent-1-yn-3-yl)amine with structurally related amines, focusing on molecular features, physicochemical properties, and functional behavior.
Structural Analogues
a. Diisobutylamine (1-Propanamine, 2-Methyl-N-(2-Methylpropyl)-)
- Structure : Features two 2-methylpropyl groups attached to the amine nitrogen.
- Key Properties :
- Its higher hydrophobicity (due to two bulky substituents) may limit solubility in polar solvents compared to the target compound.
b. Methyl(2-methylpropyl)amine
- Structure : Contains a methyl and a 2-methylpropyl group on the amine nitrogen.
- Key Properties :
- Comparison : The absence of an alkyne in methyl(2-methylpropyl)amine simplifies its stability but limits its utility in reactions requiring triple-bond reactivity. Its lower molecular weight may enhance volatility relative to the target compound.
c. (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine
- Structure : Includes a propenyl group with a methoxyphenyl substituent and a propylamine chain.
- Key Properties: Molecular Formula: C₁₃H₁₉NO . Reactivity: The conjugated alkene and methoxy group enable π-π interactions and electrophilic substitutions.
- Comparison : The alkyne in (2-Methylpropyl)(pent-1-yn-3-yl)amine offers distinct reactivity (e.g., cycloadditions) compared to the alkene in this compound.
Physicochemical Properties
Biological Activity
Chemical Structure : The compound features a branched alkyl group (2-methylpropyl) attached to a pentynyl amine moiety. Its structure can be represented as follows:
This structure is significant in determining its interaction with biological systems.
Research indicates that compounds similar to (2-Methylpropyl)(pent-1-yn-3-yl)amine may exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that alkyne derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated significant inhibition of tumor growth in vivo, particularly in breast cancer models .
- Neuroactivity : Some derivatives exhibit neuroprotective properties, potentially modulating neurotransmitter systems or providing protective effects against neurodegenerative conditions .
Antitumor Effects
In a study examining the anti-tumor effects of related compounds, it was found that certain alkyne amines could inhibit the growth of MDA-MB-231 breast cancer cells. The treatment resulted in up to 72% inhibition of tumor growth when administered at optimal dosages over a specified period . The mechanism involved apoptosis induction, evidenced by increased TUNEL positivity in treated tumors.
Neuroprotective Effects
Another study focused on the neuroprotective effects of similar compounds. It was observed that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting potential therapeutic applications for conditions like Alzheimer's disease .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and anti-proliferative effects of (2-Methylpropyl)(pent-1-yn-3-yl)amine. These studies typically involve:
- Cell Viability Assays : Utilizing MTT or similar assays to determine the IC50 values against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 15 | Apoptosis induction |
| Compound B | HeLa | 25 | Cell cycle arrest |
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound. Notably, a study involving subcutaneous implantation of cancer cells followed by compound administration showed promising results in tumor growth reduction and overall survival rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
